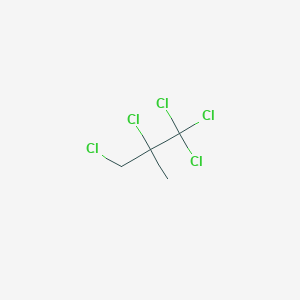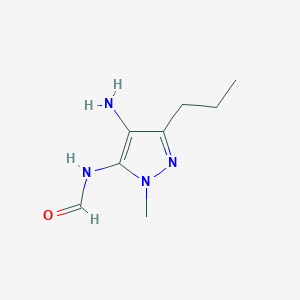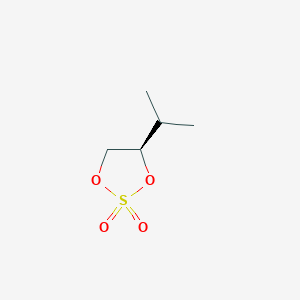
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C5H10O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable alcohol with sulfur dioxide and an oxidizing agent. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dioxathiolane ring. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers several advantages, including efficient heat transfer, precise control of reaction parameters, and scalability. The use of microreactors allows for the continuous production of the compound with high yield and purity, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the dioxathiolane ring, which can participate in electron transfer processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups .
科学的研究の応用
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: In industrial processes, the compound is used as a catalyst or reagent in various chemical reactions.
作用機序
The mechanism of action of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in chemical reactions. It can also form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the sulfur and oxygen atoms in the dioxathiolane ring, which play a crucial role in the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: This compound is structurally similar to (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, with a methyl group instead of a propan-2-yl group.
1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a similar dioxathiolane ring but with additional aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. The presence of the propan-2-yl group enhances its solubility and interaction with other molecules, making it a versatile compound for various applications in research and industry .
特性
分子式 |
C5H10O4S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m0/s1 |
InChIキー |
OAMCJAGOJYKLRZ-YFKPBYRVSA-N |
異性体SMILES |
CC(C)[C@@H]1COS(=O)(=O)O1 |
正規SMILES |
CC(C)C1COS(=O)(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


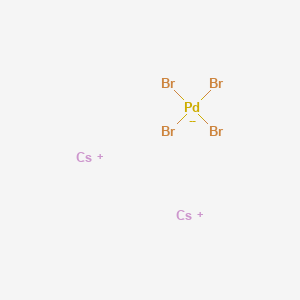
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
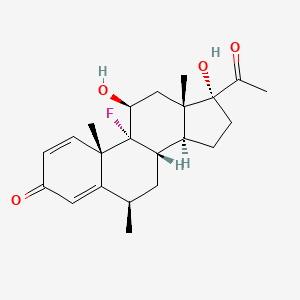
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
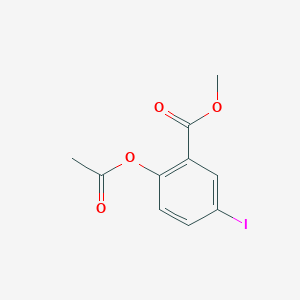
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)


